![molecular formula C17H15ClN2OS B2677756 5-[(4-Chlorophenyl)methyl]-2-imino-3-(4-methylphenyl)-1,3-thiazolidin-4-one CAS No. 1049035-65-5](/img/structure/B2677756.png)
5-[(4-Chlorophenyl)methyl]-2-imino-3-(4-methylphenyl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(4-Chlorophenyl)methyl]-2-imino-3-(4-methylphenyl)-1,3-thiazolidin-4-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thiazolidinone derivatives and has been shown to possess a variety of interesting biochemical and physiological properties. In
Scientific Research Applications
Antimicrobial and Antitumor Applications
Thiazolidinones, particularly those including the 5-[(4-Chlorophenyl)methyl]-2-imino-3-(4-methylphenyl)-1,3-thiazolidin-4-one core, have been investigated for their potential in treating various diseases due to their broad biological activities. The thiazolidinone nucleus is recognized for its pharmacological significance, presenting opportunities for structural modification to develop a wide range of lead molecules against clinical disorders (Gurpreet Singh et al., 2022). Furthermore, novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones have been synthesized, demonstrating the versatility of thiazolidinones in generating compounds with potential antimicrobial and anticancer activities (R. Issac & J. Tierney, 1996).
Antidiabetic Agents
The 2,4-thiazolidinedione nucleus, also known as glitazone, is a prominent pharmacophore in medicinal chemistry due to its antidiabetic properties. The ability to modify its structure has led to the development of several thiazolidinedione-based agents that are either in clinical development or already on the market. The diverse biological activities associated with thiazolidinediones, alongside their novel modes of action, low cost, and easy synthesis, make them attractive targets for medicinal chemistry research (Gurpreet Singh et al., 2022).
Biological Potential and Synthetic Development
The 1,3-thiazolidin-4-one nucleus and its derivatives are of great pharmacological importance, with potential activities against different diseases. The synthesis of these compounds has evolved significantly since the mid-nineteenth century, demonstrating their biological potential and the promise of future medicinal chemistry applications (Jonas da Silva Santos et al., 2018).
properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-2-imino-3-(4-methylphenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-11-2-8-14(9-3-11)20-16(21)15(22-17(20)19)10-12-4-6-13(18)7-5-12/h2-9,15,19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAMGLMRYGHIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=N)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenyl)methyl]-2-imino-3-(4-methylphenyl)-1,3-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-3-[(4-fluorophenyl)hydrazinylidene]piperidin-2-one](/img/structure/B2677675.png)
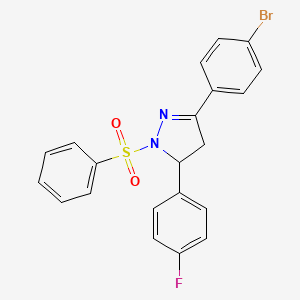
![N-(4-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2677680.png)
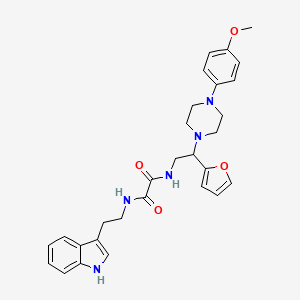
![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride](/img/structure/B2677682.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2677683.png)
![1,3-Dimethyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2677684.png)
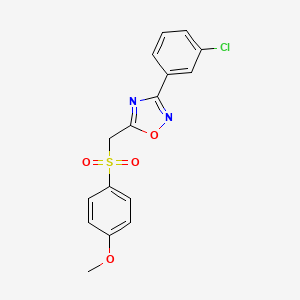
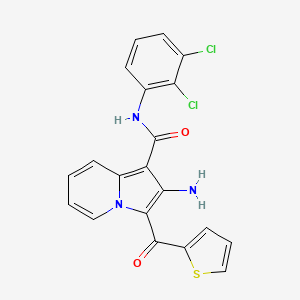
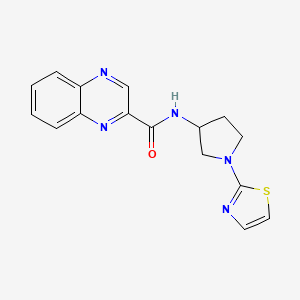
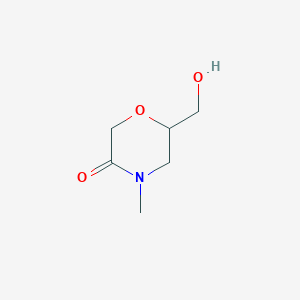
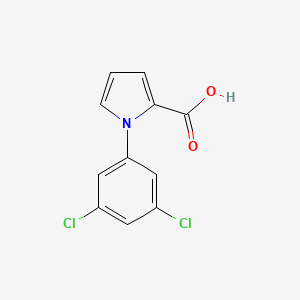
![3-(4-bromo-2-fluorophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2677693.png)
![{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2677696.png)